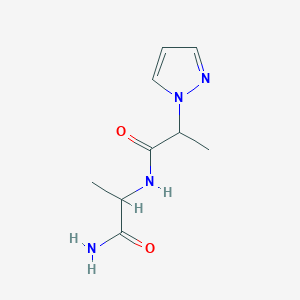![molecular formula C16H19N3O B7553691 [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone, also known as IMM-H004, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Mechanism of Action
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone exerts its therapeutic effects through multiple mechanisms of action. In cancer, it inhibits the activity of protein kinases, which are involved in cell growth and survival. In Alzheimer's disease, it reduces the production and accumulation of amyloid-beta, a protein that is toxic to neurons. In stroke, it activates the PI3K/Akt signaling pathway, which promotes cell survival and reduces inflammation.
Biochemical and physiological effects:
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects in preclinical studies. It can induce apoptosis, inhibit angiogenesis, reduce amyloid-beta accumulation, protect neurons from ischemic damage, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone in lab experiments is its specificity for certain targets, such as protein kinases and amyloid-beta. This allows researchers to study the effects of targeting these specific pathways without affecting other pathways. However, one limitation is the lack of clinical data on the safety and efficacy of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone in humans, which may limit its potential for translation to clinical use.
Future Directions
There are several future directions for research on [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and stroke. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, researchers can explore the use of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone as a tool for studying specific pathways and mechanisms in disease.
Synthesis Methods
The synthesis of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone involves the reaction of 3-(imidazol-1-ylmethyl)aniline with piperidin-1-ylmethanone in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone.
Scientific Research Applications
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and stroke. In cancer research, [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been found to reduce amyloid-beta accumulation and improve cognitive function. In stroke research, [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been shown to protect neurons from ischemic damage and improve neurological outcomes.
properties
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(19-8-2-1-3-9-19)15-6-4-5-14(11-15)12-18-10-7-17-13-18/h4-7,10-11,13H,1-3,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKUPYBUVWFTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)

![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)

![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)
